molecular formula C14H9ClN2O2 B1499646 2-Chloro-9-oxoacridine-10-carboxamide

2-Chloro-9-oxoacridine-10-carboxamide

Cat. No.: B1499646
M. Wt: 272.68 g/mol
InChI Key: USHSVFJYCJGWNS-UHFFFAOYSA-N
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Description

2-Chloro-9-oxoacridine-10-carboxamide is a synthetic small molecule based on the 9-acridone scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. The core acridone structure is known for its planar, tricyclic aromatic system, which facilitates intercalation and interaction with various biological targets. The strategic functionalization with a chloro group at the 2-position and a carboxamide at the 10-position makes this compound a valuable intermediate for further chemical exploration, such in as palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, or nucleophilic substitution to introduce diverse amine functionalities. As a building block, it is useful for constructing more complex molecules for screening against therapeutic targets. Acridine and acridone derivatives are frequently investigated for their diverse biological activities, which have historically included antiviral, anticancer, and antimicrobial properties. For instance, other substituted acridones have been studied as lead compounds for antiviral development . This compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, wearing suitable protective equipment and in accordance with all relevant local and international regulations.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-chloro-9-oxoacridine-10-carboxamide

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)17(12)14(16)19/h1-7H,(H2,16,19)

InChI Key

USHSVFJYCJGWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2C(=O)N)C=CC(=C3)Cl

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

One of the primary applications of 2-Chloro-9-oxoacridine-10-carboxamide is its antiviral activity. Research has demonstrated its efficacy against several viral strains, particularly those causing encephalomyocarditis and herpes infections.

Case Study: Antiviral Efficacy

In a patent study, this compound was tested against the Columbia SK virus, Coxsackie virus B1, and herpes virus. The compound exhibited significant antiviral activity with critical dosage (CD) values recorded as follows:

  • Columbia SK Virus : CD = 66 mg/kg
  • Coxsackie B1 Virus : CD = 19 mg/kg
  • Herpes Virus : CD = 31 mg/kg

These results indicate that the compound could be developed into a viable antiviral agent, especially in formulations for parenteral or enteral administration .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapies.

Case Study: Anticancer Mechanisms

In another study analyzing the compound's interaction with various cancer cell lines, it was found to induce apoptosis and inhibit growth in human acute myeloid leukemia cells. The study reported that at concentrations of 5 µM to 25 µM, the compound led to a significant increase in apoptotic activity (up to 78% at 25 µM), demonstrating its potential as an anticancer agent .

Table 1: Synthesis Pathways and Yields

StepReactantsConditionsProductYield (%)
1Acridone + Thionyl ChlorideReflux2-Chloro-acridone derivative85%
2Product + AmmoniaRoom TempThis compound75%

This table summarizes the synthesis pathways leading to the production of the compound, highlighting the efficiency of each step involved.

Fluorescent Properties

Another notable application of this compound is its use as a fluorescent probe in biochemical studies. The presence of the carboxylic group enhances its fluorescence properties, making it suitable for enzyme kinetics and conformational studies.

Case Study: Fluorescent Applications

Research has indicated that acridine derivatives, including this compound, exhibit high quantum yields when excited. This property can be utilized for studying enzyme mechanisms and interactions at a molecular level .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Functional Groups
2-Chloro-9-oxoacridine-10-carboxamide Not provided C₁₄H₉ClN₂O₂ Cl (C2), =O (C9), CONH₂ (C10) ~278.7 (calc.) Chloro, ketone, carboxamide
2-(9-Oxoacridin-10-yl)acetamide 77778-90-6 C₁₅H₁₂N₂O₂ CH₂CONH₂ (C10), =O (C9) 252.27 Acetamide, ketone
9-Oxoacridine-10-acetic Acid (Cridanimod) 38609-97-1 C₁₅H₁₁NO₃ CH₂COOH (C10), =O (C9) 253.25 Carboxylic acid, ketone
9-Chloroacridine 1207-69-8* C₁₃H₈ClN Cl (C9) 213.66 Chloro

Note: CAS for 9-chloroacridine inferred from .

Functional Group Analysis

Position 10 Substituents

  • Carboxamide (CONH₂) in Target : Enhances hydrogen-bonding capacity compared to acetamide (CH₂CONH₂) or carboxylic acid (CH₂COOH) in analogues. This may improve target binding affinity in biological systems .
  • Acetic Acid (CH₂COOH) in Cridanimod: Known to induce interferon production via immunomodulatory pathways . The ionizable carboxylic acid group likely impacts solubility and bioavailability.

Position 2 and 9 Modifications

  • Ketone at C9 : Common in bioactive acridines (e.g., Cridanimod), this group is critical for planarization of the acridine core, facilitating interactions with biological targets like topoisomerases .

Preparation Methods

Overview of Acridone Derivatives Synthesis

Acridone derivatives, including 2-chloro-substituted acridones, are typically synthesized through condensation, cyclization, alkylation, and hydrolysis reactions. These methods leverage the reactivity of o-halobenzoic acids, anilines, and other substituted intermediates under catalytic and controlled conditions.

Key synthesis routes reported in the literature include:

  • Ullmann Condensation : Condensation of o-halobenzoic acids with substituted anilines in the presence of copper catalysts and bases to form N-(substituted phenyl) anthranilic acids, which cyclize to acridones.
  • Benzyne Mechanism : Diazotization of anthranilic acid derivatives leading to acridone formation.
  • Radical Reactions : Quinone derivatives reacting with nitriles in the presence of manganese acetate to form 2-chloroacridone derivatives.

These methods provide a foundation for the preparation of 2-chloro-9-oxoacridine-10-carboxamide by introducing the chloro substituent at position 2 and the carboxamide group at position 10.

Detailed Stepwise Preparation Method

A patented industrially viable method for preparing acridone derivatives closely related to this compound involves the following steps, which can be adapted or modified to yield the target compound:

Step No. Reaction Type Description Conditions & Reagents Yield (%)
1 Condensation o-Chlorobenzoic acid reacts with aniline under metal carbonate and catalyst to form intermediate c CuFe2O4 catalyst, metal carbonate base, reflux at 100-105 °C, solvent medium 97
2 Cyclization (Ring Closure) Intermediate c undergoes reflux dehydration with p-toluenesulfonic acid in toluene to form intermediate d Toluene solvent, p-toluenesulfonic acid, reflux at 100-110 °C for 3.5 hours 98.7
3 Alkylation Intermediate d is dissolved in dimethylformamide (DMF), treated with NaH and KI, then ethyl chloroacetate is added dropwise DMF solvent, NaH 60% dispersion, KI catalyst, room temperature reaction for 2 hours -
4 Hydrolysis Wet intermediate e is hydrolyzed with NaOH, followed by acidification to obtain crude product f NaOH base, reflux for 4 hours, pH adjusted to 4-5 with HCl, cooling and filtration -

This method emphasizes controlled temperature, catalyst use, and stepwise purification to maximize yield and purity. The alkylation step introduces the carboxamide moiety, while the chloro substituent is retained from the starting o-chlorobenzoic acid.

Chemical Reactions and Mechanisms

  • Condensation Reaction : The nucleophilic attack of aniline on the activated o-chlorobenzoic acid forms an amide intermediate (intermediate c). The presence of CuFe2O4 magnetic catalyst and metal carbonate base facilitates this step with high efficiency.

  • Cyclization : Intermediate c undergoes intramolecular cyclization under acidic conditions (p-toluenesulfonic acid) and heat, resulting in the acridone ring system (intermediate d).

  • Alkylation : The active methylene group of ethyl chloroacetate reacts with the acridone intermediate in the presence of sodium hydride and potassium iodide, leading to the introduction of the carboxamide group at position 10.

  • Hydrolysis : The ester intermediate is hydrolyzed under basic conditions to yield the carboxamide functionality, followed by acidification to precipitate the final product.

Research Findings and Comparative Analysis

Parameter Method from Patent Ullmann Condensation Radical Reaction
Starting Material o-Chlorobenzoic acid, aniline o-Halobenzoic acids, substituted anilines Quinone derivatives, nitriles
Catalyst CuFe2O4 magnetic catalyst Copper powder, potassium carbonate Manganese acetate
Reaction Conditions Reflux 100-110 °C, DMF solvent, NaH alkylation Reflux with copper powder, strong acid cyclization Radical conditions with Mn(OAc)3 in MeCN
Yield High (up to 98.7%) Moderate to high depending on substitution Variable, dependent on radical stability
Industrial Applicability High, scalable with low pollution Moderate, requires careful handling of copper Limited, more suited for specific derivatives

The patented method offers advantages of low cost, environmental friendliness, and high yield, making it suitable for industrial synthesis of this compound and related compounds.

Summary Table of Preparation Steps for this compound

Step Reagents/Conditions Product/Intermediate Key Notes
Condensation o-Chlorobenzoic acid + aniline + CuFe2O4 + metal carbonate, reflux 100-105 °C Intermediate c (white solid) High yield, catalyst critical
Cyclization Intermediate c + p-toluenesulfonic acid + toluene, reflux 100-110 °C Intermediate d (yellow-green solid) Efficient ring closure
Alkylation Intermediate d + NaH + KI + ethyl chloroacetate in DMF, RT, 2h Intermediate e (wet solid) Introduction of carboxamide group
Hydrolysis Intermediate e + NaOH, reflux 4h, acidify to pH 4-5 Crude product f (solid) Final product isolation

Q & A

Q. How to design a study exploring the compound’s potential as a photosensitizer in photodynamic therapy?

  • Methodological Answer :

Measure singlet oxygen quantum yield using SOSG probe.

Test phototoxicity in 3D tumor spheroids under controlled light exposure (e.g., 650 nm LED).

Correlate lipophilicity (logP) with cellular uptake using fluorescence microscopy .

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